N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Beschreibung
This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused bicyclic core. Key structural features include:
- N-5 substitution: A 4-methoxybenzyl group, providing electron-donating effects via the methoxy moiety.
- Position 2: A phenyl group contributing steric bulk and aromatic interactions.
- Position 5: A propyl chain influencing lipophilicity and conformational flexibility.
- Position 7: A carboxamide linked to the 4-methoxybenzylamine, enhancing hydrogen-bonding capacity compared to ester derivatives.
This molecule is likely designed for pharmaceutical or materials science applications, where substituent variations modulate solubility, stability, and target affinity.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-13-27-15-20(23(29)25-14-17-9-11-19(31-2)12-10-17)22-21(16-27)24(30)28(26-22)18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECDCPMXNCMWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound, also known as N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase. These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD).
Mode of Action
The compound interacts with its targets, leading to significant changes in cellular models of AD. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells. Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway.
Biochemical Pathways
The compound affects the biochemical pathways related to the pathophysiology of AD. It influences the APP pathway, leading to a reduction in Aβ formation. It also modulates the GSK3β pathway, resulting in decreased levels of phosphorylated tau.
Biologische Aktivität
N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a bicyclic structure that includes a pyrazole and pyridine moiety. The presence of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula
| Element | Symbol | Quantity |
|---|---|---|
| Carbon | C | 20 |
| Hydrogen | H | 22 |
| Nitrogen | N | 4 |
| Oxygen | O | 3 |
Anticancer Activity
Research indicates that compounds similar to N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-c]pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action:
- Inhibition of Enzymes: Many pyrazolo compounds act as inhibitors of key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: These compounds often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Anti-inflammatory Activity
Studies have demonstrated that similar pyrazolo derivatives possess anti-inflammatory properties. The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.
Key Findings:
- Compounds have been shown to exhibit higher selectivity for COX-2 over COX-1, suggesting a favorable safety profile.
- In vitro assays revealed significant reduction in inflammatory markers in treated cells.
Antimicrobial Activity
Preliminary studies suggest that the compound may also exhibit antimicrobial properties. Similar compounds have been tested against various bacterial strains with promising results.
Research Insights:
- Some pyrazolo derivatives displayed activity against Gram-positive and Gram-negative bacteria.
- The mechanism may involve disruption of bacterial cell wall synthesis or function.
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of related pyrazolo compounds in BRCA-deficient cancer models. The results indicated that these compounds significantly inhibited cell growth with IC50 values in the nanomolar range, highlighting their potential as targeted therapies for specific cancer types .
Study 2: Anti-inflammatory Effects
In a model of induced inflammation, a derivative similar to N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide was administered. The treatment resulted in a marked decrease in edema and inflammatory cytokines, supporting its use in inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations :
- Yield : The 4-methoxybenzyl-substituted 6g achieves a higher yield (77%) compared to 7b (50%) and 9d (25%), likely due to the electron-donating methoxy group enhancing reactivity during synthesis .
- Steric and Electronic Effects : The nitro group in 9d reduces yield significantly, possibly due to steric hindrance or electronic deactivation .
Physicochemical Properties
Infrared (IR) Spectroscopy
- 7b (ethyl ester): Peaks at 1730 cm⁻¹ (ester C=O), 1670 cm⁻¹ (pyrazolone C=O), and 1650 cm⁻¹ (conjugated amide/ketone) .
- Target Compound : Expected C=O stretches for the carboxamide (~1650–1680 cm⁻¹) and pyrazolone (~1670 cm⁻¹), with additional N-H stretches (~3300 cm⁻¹).
Melting Points
- Higher melting points correlate with polar substituents (e.g., 9d with nitro: 255–258°C) due to stronger intermolecular forces .
- The target compound’s carboxamide may increase melting point compared to ester analogs, though data is unavailable.
Solubility and Lipophilicity
Structural and Functional Implications
- Carboxamide vs.
- N-5 Substitution: 4-Methoxybenzyl: Electron donation may stabilize charge-transfer interactions, contrasting with the electron-withdrawing nitro group in 9d . Benzyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
